molecular formula C7H8N2O2 B1294320 2-Amino-N-hydroxybenzamide CAS No. 5623-04-1

2-Amino-N-hydroxybenzamide

Cat. No.: B1294320
CAS No.: 5623-04-1
M. Wt: 152.15 g/mol
InChI Key: VMKPDXOZTSISIW-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 It is known for its unique structure, which includes an amino group and a hydroxy group attached to a benzamide core

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as histone deacetylase (hdac) and the bcr-abl kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction, respectively .

Mode of Action

For instance, HDAC inhibitors typically work by binding to the zinc ion in the active site of the enzyme, preventing it from removing acetyl groups from histones . This results in changes to the chromatin structure and affects gene expression .

Biochemical Pathways

Given its potential role as an hdac inhibitor, it may impact the acetylation status of histones, thereby influencing gene expression . Additionally, if it acts as a Bcr-Abl kinase inhibitor, it could affect signal transduction pathways involved in cell growth and proliferation .

Result of Action

If it acts as an hdac inhibitor, it could lead to changes in gene expression, potentially inducing cell cycle arrest, differentiation, or apoptosis . If it inhibits Bcr-Abl kinase, it could disrupt signal transduction pathways, potentially leading to reduced cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-N-hydroxybenzamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy could be influenced by the specific cellular environment, including the presence of other proteins and the state of the target cells .

Biochemical Analysis

Biochemical Properties

2-Amino-N-hydroxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and cyclooxygenase-2 (COX-2) . These interactions are crucial for its potential use as an anti-cancer agent. Additionally, this compound can bind to metal ions, which may influence its biochemical activity and stability.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Specifically, it has been shown to upregulate death receptor 5 (DR5) and downregulate survivin, leading to increased sensitivity to apoptosis-inducing agents . Furthermore, this compound can cause endoplasmic reticulum stress, which contributes to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of CDKs and COX-2, leading to cell cycle arrest and reduced inflammation . Additionally, it induces endoplasmic reticulum stress by activating eukaryotic translation initiation factor 2-alpha kinase 3 (PERK), which in turn phosphorylates eukaryotic translation initiation factor 2-alpha (eIF2α) and activates activating transcription factor 4 (ATF4) . These molecular events contribute to the compound’s ability to inhibit cancer cell proliferation and induce apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have demonstrated that this compound can maintain its anti-cancer effects in vitro and in vivo, although the extent of its activity may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound’s metabolites may also contribute to its overall biochemical activity. Additionally, this compound can influence metabolic flux and metabolite levels, particularly in cancer cells, by modulating key enzymes and pathways involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells may be influenced by factors such as pH, ion concentration, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it induces stress responses and modulates protein folding . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-hydroxybenzamide typically involves the reaction of isatoic anhydride with hydroxylamine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:

Isatoic anhydride+HydroxylamineThis compound\text{Isatoic anhydride} + \text{Hydroxylamine} \rightarrow \text{this compound} Isatoic anhydride+Hydroxylamine→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzamides and hydroxamic acids.

Scientific Research Applications

2-Amino-N-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of metalloproteinases.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

    Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-Aminobenzamide: Lacks the hydroxy group, which affects its reactivity and biological activity.

    N-Hydroxybenzamide: Lacks the amino group, which also influences its chemical properties and applications.

    2-Aminobenzoylhydroxamic acid: Similar structure but with different functional groups, leading to distinct reactivity and uses.

Uniqueness: 2-Amino-N-hydroxybenzamide is unique due to the presence of both amino and hydroxy groups on the benzamide core. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

2-amino-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKPDXOZTSISIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063964
Record name Benzamide, 2-amino-N-hydroxy-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-04-1
Record name 2-Aminobenzohydroxamic acid
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Record name Anthranilic hydroxamic acid
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Record name o-Aminobenzohydroxamic acid
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Record name Benzamide, 2-amino-N-hydroxy-
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Record name Benzamide, 2-amino-N-hydroxy-
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Record name Anthranilohydroxamic acid
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Record name O-AMINOBENZOYLHYDROXYLAMINE
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Synthesis routes and methods

Procedure details

48 parts of NaOH are introduced into 300 parts of water. 41.6 parts of NH2OH.HCl are added in portions, with cooling, followed by 45.2 parts of methyl anthranilate. After the mixture has been left to stand at room temperature for 3 days, the solution is concentrated and concentrated hydrochloric acid is added to the residue thus obtained until the pH is 6. After the mixture has been filtered and the filtrate has been washed with ethanol, anthranilic acid hydroxylamide is obtained as colourless crystals of melting point 140°-142° C. with a yield of 85%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-amino-N-hydroxybenzamide derivatives interesting for antimicrobial development?

A1: The research article "Synthesis of Novel this compound Antimicrobials" [] explores the synthesis and preliminary antimicrobial evaluation of a new series of this compound derivatives. The study highlights that these compounds exhibit promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungi. [] This discovery is significant because the emergence of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. By focusing on this specific chemical scaffold, researchers aim to identify compounds with improved potency, a broader spectrum of activity, and potentially novel mechanisms of action to combat resistant pathogens.

Q2: What is known about the structure-activity relationship (SAR) of these compounds?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions that various this compound derivatives (3a–j) were synthesized by reacting isatoic anhydride with different hydroxamic acids. [] This suggests that researchers are exploring how modifications to the hydroxamic acid moiety influence antimicrobial activity. Future publications stemming from this research might provide deeper insights into the SAR, revealing which structural features are crucial for target interaction, potency, and spectrum of activity. Understanding the SAR is essential for optimizing these compounds for improved efficacy and potentially uncovering their mechanism of action.

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